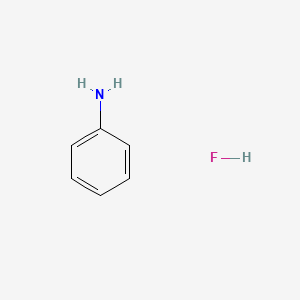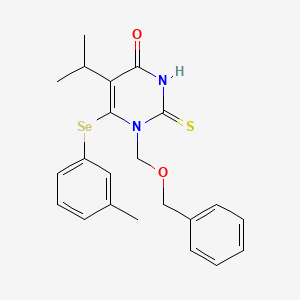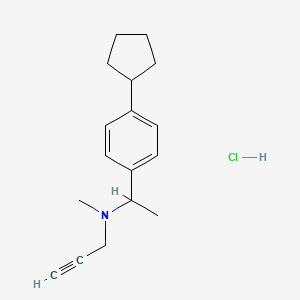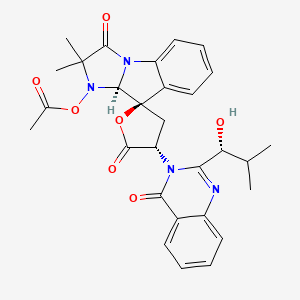
Aniline hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline hydrofluoride is an organic compound consisting of aniline and hydrofluoric acid. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. When combined with hydrofluoric acid, it forms this compound, a compound that has significant applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aniline hydrofluoride can be synthesized by reacting aniline with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The general reaction is as follows: [ \text{C6H5NH2} + \text{HF} \rightarrow \text{C6H5NH2·HF} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful addition of hydrofluoric acid to aniline in a reaction vessel equipped with proper safety measures. The reaction is exothermic, and temperature control is crucial to prevent any hazardous situations. The resulting product is then purified and stored under appropriate conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions: Aniline hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group activates the benzene ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrobenzene, benzoquinone.
Reduction: Cyclohexylamine.
Substitution: Halogenated anilines, sulfonated anilines.
Applications De Recherche Scientifique
Aniline hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of aniline hydrofluoride involves its ability to donate and accept protons, making it a versatile reagent in various chemical reactions. The amino group in aniline can participate in hydrogen bonding and nucleophilic substitution reactions, while the hydrofluoric acid component can act as a source of fluoride ions, facilitating fluorination reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Aniline hydrochloride: Aniline combined with hydrochloric acid.
Aniline sulfate: Aniline combined with sulfuric acid.
Fluoroanilines: Aniline derivatives with fluorine substituents on the aromatic ring.
Comparison: Aniline hydrofluoride is unique due to the presence of hydrofluoric acid, which imparts distinct reactivity, particularly in fluorination reactions. Compared to aniline hydrochloride and aniline sulfate, this compound is more reactive towards electrophilic substitution due to the activating effect of the fluoride ion. Fluoroanilines, on the other hand, are structurally similar but differ in their specific substitution patterns and reactivity.
Propriétés
Numéro CAS |
542-13-2 |
|---|---|
Formule moléculaire |
C6H8FN |
Poids moléculaire |
113.13 g/mol |
Nom IUPAC |
aniline;hydrofluoride |
InChI |
InChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H |
Clé InChI |
FMKDDEABMQRAKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)







![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



